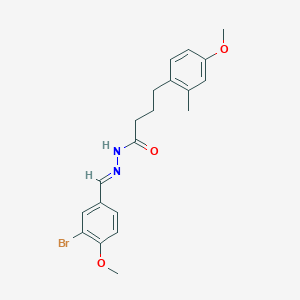![molecular formula C21H22N2O3S B297964 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297964.png)
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMEMT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one involves its ability to induce oxidative stress and activate the p53 pathway, leading to the induction of apoptosis. (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the modulation of various signaling pathways. (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. However, one of the limitations of using (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in combination with other anti-cancer drugs to enhance its therapeutic potential. Additionally, the study of the mechanisms underlying the anti-inflammatory and antioxidant properties of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be achieved through various methods, including the condensation reaction between 3,4-dimethylaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of thiosemicarbazide. This reaction leads to the formation of the intermediate thiazolidinone, which can then be converted to (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one through further reactions.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the main areas of research has been its anti-cancer properties. (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells, through its ability to induce apoptosis and inhibit cell proliferation.
Eigenschaften
Produktname |
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C21H22N2O3S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-5-26-18-11-15(7-9-17(18)24)12-19-20(25)23(4)21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12,24H,5H2,1-4H3/b19-12+,22-21? |
InChI-Schlüssel |
VGVSITJJCYHNJC-ZSNHWOOMSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![N'-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297896.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]butanehydrazide](/img/structure/B297898.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)

![Methyl 4-[(3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297904.png)
![Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297907.png)